4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide
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Overview
Description
4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to the imidazole ring, along with a diethylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and diethylamine in the presence of a suitable catalyst can lead to the formation of the desired imidazole derivative. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are commonly used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-yl-piperazin-1-yl-methanone
- 4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl-piperazine
Uniqueness
4,5-Bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide is unique due to its specific structural features, such as the presence of diethylcarboxamide and chlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116238-38-1 |
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Molecular Formula |
C20H19Cl2N3O |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4,5-bis(4-chlorophenyl)-N,N-diethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)20(26)19-23-17(13-5-9-15(21)10-6-13)18(24-19)14-7-11-16(22)12-8-14/h5-12H,3-4H2,1-2H3,(H,23,24) |
InChI Key |
QYTPTDFOWKIMII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=C(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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